molecular formula C13H9Cl2FN2O B15059252 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No.: B15059252
M. Wt: 299.12 g/mol
InChI Key: AQONFDQPFZLULI-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves the coupling of 2,4-dichloro-5-fluoropyrimidine with appropriate substituents. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with mono-BOCylated meta-diaminobenzene under classical conditions . The reaction conditions often include the use of catalysts such as palladium (II) acetate and triphenylphosphine in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of substituents can enhance its pharmacological activities and make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H9Cl2FN2O

Molecular Weight

299.12 g/mol

IUPAC Name

2,4-dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C13H9Cl2FN2O/c14-12-10-6-19-5-9(11(10)17-13(15)18-12)7-1-3-8(16)4-2-7/h1-4,9H,5-6H2

InChI Key

AQONFDQPFZLULI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CO1)C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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